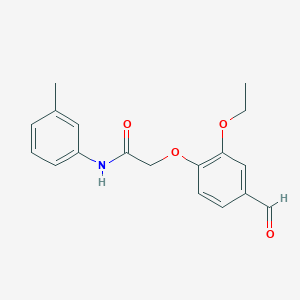
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide is an organic compound with a molecular formula of C18H19NO4 and a molecular weight of approximately 313.35 g/mol. This compound features a unique structure characterized by an ethoxy group, a formyl group, and a phenoxy linkage, which contribute to its potential biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory , antimicrobial , and anticancer properties, warranting further investigation into its biological mechanisms and therapeutic applications.
The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets such as enzymes and receptors. The presence of the formyl and acetamide groups may enhance its binding affinity to these targets, influencing biochemical pathways critical for cellular function.
Potential Interaction Pathways
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with receptors that regulate inflammatory responses or cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound possess significant anticancer properties. For instance, research on related α-aminophosphonates has shown strong inhibitory activity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains. For example, derivatives with phenoxy linkages have shown effectiveness against E. coli and other pathogens, indicating that further investigation into the antimicrobial spectrum of this compound could be fruitful.
Case Studies
- Anticancer Efficacy : A study focused on the cytotoxic effects of related compounds on human cancer cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.
- Antimicrobial Testing : In vitro assays conducted on bacterial strains revealed that compounds with similar functionalities to this compound had minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, suggesting potential as new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship:
- Functional Groups : The formyl and acetamide groups are crucial for enhancing bioactivity.
- Substituent Effects : Variations in the phenyl rings, such as the presence of electron-donating or withdrawing groups, significantly affect the compound's potency against different biological targets.
特性
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-22-17-10-14(11-20)7-8-16(17)23-12-18(21)19-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXAZPOBTQRCMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354478 |
Source


|
| Record name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247592-66-1 |
Source


|
| Record name | 2-(2-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














